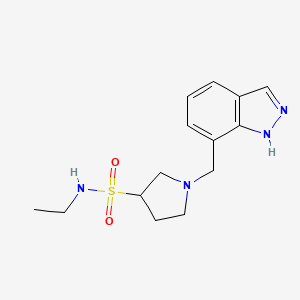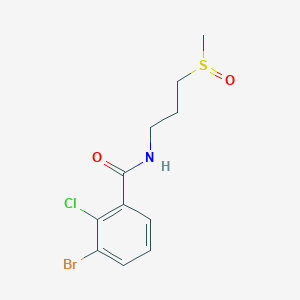![molecular formula C13H15BrClNO3 B7647399 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide, also known as BOC-3-Bromo-2-Chlorobenzamide, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamides and is widely used as a tool in various biological studies.
Mechanism of Action
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide inhibits the activity of PKC enzymes by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, which is necessary for the activation of PKC. As a result, the downstream signaling pathways that are regulated by PKC are disrupted, leading to various biological effects.
Biochemical and Physiological Effects:
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer. Additionally, 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide has been shown to modulate the immune response by inhibiting the activation of T cells and the production of cytokines.
Advantages and Limitations for Lab Experiments
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide is a useful tool for studying the role of PKC in various biological processes. It has several advantages, including high yield of synthesis, high potency, and selectivity for PKC. However, there are also some limitations to using 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to use in some assays. Additionally, 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide is not suitable for use in vivo due to its poor pharmacokinetic properties.
Future Directions
There are several future directions for research involving 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide. One direction is to further investigate the mechanism of action of this compound and its effects on downstream signaling pathways. Another direction is to explore the use of 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide in combination with other drugs for the treatment of cancer. Additionally, there is potential for the development of more potent and selective inhibitors of PKC based on the structure of 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide.
Synthesis Methods
The synthesis of 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide involves the reaction of 3-bromo-2-chlorobenzoyl chloride with 4-hydroxyoxan-4-ylmethylamine. This reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of the product is typically high, making it an efficient method for synthesizing 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide.
Scientific Research Applications
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide is widely used as a tool in various biological studies. It has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which play an important role in cell signaling and regulation. This compound has been used to study the role of PKC in various biological processes such as cell proliferation, differentiation, and apoptosis. 3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide2-Chlorobenzamide has also been used to study the effects of PKC inhibition on cancer cells and has shown promising results in preclinical studies.
properties
IUPAC Name |
3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c14-10-3-1-2-9(11(10)15)12(17)16-8-13(18)4-6-19-7-5-13/h1-3,18H,4-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXKOBMUUHPAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C(=CC=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide](/img/structure/B7647316.png)
![4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole](/img/structure/B7647326.png)
![N-ethyl-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647333.png)

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)

![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)